3-(4-Bromophenoxy)oxetane
Overview
Description
“3-(4-Bromophenoxy)oxetane” is a chemical compound with the CAS Number: 1369534-96-2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is also this compound .
Synthesis Analysis
The synthesis of oxetane derivatives has been a topic of interest in recent years. The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . This reaction has been used to synthesize oxetane derivatives from electron-rich alkenes . Other methods include intramolecular cyclization through C-O bond formation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving oxetanes are diverse. Oxetanes have been known to undergo ring-opening reactions as a synthetic intermediate . They have also been used in medicinal chemistry, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
Physical and Chemical Properties Analysis
Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .
Scientific Research Applications
Explosives Synthesis and Performance Enhancement 3-Bromomethyl-3-hydroxymethyloxetane serves as a precursor for synthesizing energetic oxetanes, enhancing performance and insensitivity in explosives. Energetic oxetanes based on LLM-116, a powerful explosive, were created using this precursor. These oxetanes demonstrate high detonation velocities and pressures, superior thermostability, and reduced sensitivity. Their molecular structures and performance were comprehensively characterized, indicating significant advancements in explosive materials technology (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).
Protein Modification in Medicinal Chemistry Oxetanes are employed in medicinal chemistry for modifying proteins. A study detailed the incorporation of oxetanes into proteins through chemoselective alkylation of cysteine. This method demonstrates broad substrate scope and maintains the intrinsic activity of the proteins, suggesting potential applications in developing novel peptide/protein therapeutics (Boutureira, Martínez-Sáez, Brindle, Neves, Corzana, & Bernardes, 2017).
Synthesis of Polyether Glycols C(3)-substituted oxetanes, including derivatives of 3-(4-Bromophenoxy)oxetane, are notable in polymer synthesis. They yield polyether glycols with pendant substituents, offering a range of applications in the manufacturing of polymers and pharmaceutical drugs. The oxetane moiety's incorporation into molecules typically involves selective coupling reactions, crucial for achieving high yield and specificity (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).
Polymer Science and Engineering Research focused on synthesizing new polymers with oxetane pendant groups highlights the relevance of oxetanes in polymer science. By employing phase-transfer catalysis, new oxetane-containing polyethers were synthesized, demonstrating solubility in various solvents and high thermal stability. These characteristics make oxetane-based polymers suitable for a range of industrial and engineering applications (Liaw, Liang, & Liaw, 1998).
Drug Discovery and Structural Modifications In drug discovery, oxetanes, including derivatives of this compound, are used to replace common functionalities like gem-dimethyl or carbonyl groups. This substitution can lead to significant changes in solubility, lipophilicity, metabolic stability, and conformational preference, thus broadening the scope for novel drug development (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, & Müller, 2010).
Bioisostere in Medicinal Chemistry Oxetane rings, including derivatives of this compound, are explored as bioisosteres in medicinal chemistry. They provide a unique approach to accessing structurally diverse compounds with potential therapeutic applications. The versatility of oxetane rings in modifying drug molecules suggests their significance in the design of new medicinal compounds (Hamzik & Brubaker, 2010).
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . They are more metabolically stable and lipophilicity neutral . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Mode of Action
Oxetanes have been known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Biochemical Pathways
Oxetanes are known to influence the stability of metabolic pathways and can affect the basicity of adjacent nitrogen atoms .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and have neutral lipophilicity, which could impact their bioavailability .
Action Environment
The formation of the oxetane ring from an epoxide requires moderate heating .
Safety and Hazards
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .
Properties
IUPAC Name |
3-(4-bromophenoxy)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHYKLLJTJDHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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